Carbonate thorium oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbonate thorium oxide is a compound that combines thorium, a naturally occurring radioactive element, with carbonate ions Thorium is found in small amounts in most rocks and soils, and it is more abundant than uranium
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Carbonate thorium oxide can be synthesized through the precipitation of thorium ions with carbonate ions. One common method involves dissolving thorium nitrate in water and then adding a carbonate source, such as sodium carbonate, to precipitate thorium carbonate. The precipitate is then filtered, washed, and dried to obtain this compound .
Industrial Production Methods: In industrial settings, thorium oxide is often produced from thorium-containing minerals such as monazite. The process involves several steps, including the extraction of thorium from the mineral, purification, and conversion to thorium oxide. The thorium oxide can then be reacted with a carbonate source to produce this compound .
Analyse Chemischer Reaktionen
Types of Reactions: Carbonate thorium oxide undergoes various chemical reactions, including:
Oxidation: Thorium can be oxidized to form thorium dioxide.
Reduction: Thorium dioxide can be reduced back to thorium metal under specific conditions.
Substitution: Carbonate ions can be substituted with other anions in the presence of suitable reagents.
Common Reagents and Conditions:
Oxidation: Oxygen or air at high temperatures.
Reduction: Hydrogen gas or carbon at high temperatures.
Substitution: Other anions such as sulfate or phosphate in aqueous solutions.
Major Products Formed:
Oxidation: Thorium dioxide (ThO₂).
Reduction: Thorium metal (Th).
Substitution: Thorium sulfate, thorium phosphate.
Wissenschaftliche Forschungsanwendungen
Carbonate thorium oxide has several scientific research applications:
Nuclear Energy: Thorium is considered a potential nuclear fuel due to its abundance and favorable nuclear properties.
Materials Science: The compound is used in the synthesis of advanced materials, including ceramics and catalysts.
Environmental Science: Thorium compounds are studied for their behavior in the environment, including their solubility and mobility in groundwater.
Wirkmechanismus
The mechanism of action of carbonate thorium oxide involves the interaction of thorium ions with carbonate ions. In aqueous solutions, thorium ions can form complexes with carbonate ions, affecting their solubility and mobility. The compound’s behavior is influenced by factors such as pH, temperature, and the presence of other ions .
Vergleich Mit ähnlichen Verbindungen
Thorium Dioxide (ThO₂): A common thorium compound with high thermal stability and used in nuclear reactors.
Thorium Nitrate (Th(NO₃)₄): Used in the preparation of other thorium compounds.
Thorium Sulfate (Th(SO₄)₂): Another thorium compound with different chemical properties.
Uniqueness: Carbonate thorium oxide is unique due to its combination of thorium and carbonate ions, which gives it distinct chemical and physical properties. Its solubility and reactivity in aqueous solutions make it suitable for various applications in nuclear energy and environmental science .
Eigenschaften
CAS-Nummer |
49741-19-7 |
---|---|
Molekularformel |
CH2O5Th |
Molekulargewicht |
326.06 g/mol |
IUPAC-Name |
carbonic acid;oxygen(2-);thorium(4+) |
InChI |
InChI=1S/CH2O3.2O.Th/c2-1(3)4;;;/h(H2,2,3,4);;;/q;2*-2;+4 |
InChI-Schlüssel |
ZKQOALFHMHPOAD-UHFFFAOYSA-N |
Kanonische SMILES |
C(=O)(O)O.[O-2].[O-2].[Th+4] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.